Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine (CAS 105011-00-5) is an organometallic dye featuring a vanadyl (V=O) center coordinated within an extended naphthalocyanine macrocycle.[1] The defining procurement-relevant characteristics of this molecule are its strong light absorption in the near-infrared (NIR) region, a direct consequence of its extended π-conjugated system, and enhanced organic solvent solubility imparted by the four peripheral tert-butyl groups.[2] These properties position it as a specialized material for applications requiring both NIR sensitivity and compatibility with solution-based processing methods.[1]
Substituting this compound with more common alternatives like vanadyl phthalocyanine (VOPc) or unsubstituted vanadyl 2,3-naphthalocyanine (VONc) introduces critical performance and processing trade-offs. VOPc lacks the extended conjugation, resulting in a significantly blue-shifted absorption spectrum that is unsuitable for applications requiring sensitivity beyond 750 nm.[3][4] Conversely, while unsubstituted VONc possesses the desired NIR absorption, its planar structure promotes strong intermolecular aggregation, leading to extremely poor solubility in common organic solvents.[3] This inherent insolubility makes it incompatible with reproducible, large-area solution-based deposition techniques such as spin-coating or inkjet printing, a key advantage offered by the tert-butyl substituted version.
The extended π-conjugation of the naphthalocyanine core shifts the primary Q-band absorption maximum (λmax) significantly into the NIR region compared to its phthalocyanine (Pc) counterparts. The λmax for Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine is documented at 808 nm.[3] In contrast, the common substitute vanadyl phthalocyanine (VOPc) exhibits its main absorption peak in the range of 680-710 nm.[4] This ~100 nm red-shift is a critical differentiator for devices designed to operate in the 750-850 nm window.
| Evidence Dimension | Q-Band Absorption Maximum (λmax) |
| Target Compound Data | 808 nm |
| Comparator Or Baseline | Vanadyl Phthalocyanine (VOPc) at ~680-710 nm |
| Quantified Difference | ~98-128 nm red-shift |
| Conditions | In solution or thin film state. |
This shift enables the fabrication of photodetectors, sensors, and other optoelectronic devices with sensitivity in the NIR spectrum, a region where standard VOPc is largely transparent.
This compound exhibits high thermal stability, a critical prerequisite for fabrication methods involving heating, such as physical vapor deposition (PVD) or annealing. Technical datasheets report a melting/decomposition point of over 300 °C.[3] This stability ensures the molecule can be sublimed without degradation, enabling the growth of uniform, amorphous or crystalline thin films for electronic devices.[4][5] This property, combined with its solution processability, provides a wider range of fabrication options compared to less stable organic materials.
| Evidence Dimension | Thermal Decomposition Onset |
| Target Compound Data | >300 °C |
| Comparator Or Baseline | General requirement for thermal evaporation/PVD |
| Quantified Difference | Meets or exceeds typical PVD temperature requirements for organic semiconductors |
| Conditions | Thermogravimetric Analysis (TGA) or melting point determination.[6] |
High thermal stability allows for the use of energy-intensive vapor deposition techniques, which are crucial for creating high-purity, well-ordered films required in high-performance electronics, a process unsuitable for thermally labile compounds.
The primary procurement driver for this specific form is its enhanced solubility and resistance to aggregation, which are direct results of its peripheral tetra-tert-butyl substitution. Unlike the unsubstituted planar VOPc or VONc macrocycles which suffer from strong π-π stacking and subsequent insolubility, the bulky tert-butyl groups provide steric hindrance.[3] This prevents close packing of the molecules in solution, facilitating dissolution in organic solvents and leading to more uniform, reproducible films when deposited via methods like spin-coating or printing.[4] While naphthalocyanines inherently have a higher tendency to aggregate than phthalocyanines, the tert-butyl groups are a well-established strategy to counteract this effect.[5]
| Evidence Dimension | Solubility / Aggregation Tendency |
| Target Compound Data | Soluble in common organic solvents due to steric hindrance |
| Comparator Or Baseline | Unsubstituted VOPc and VONc, which are poorly soluble due to strong aggregation |
| Quantified Difference | Qualitatively high (soluble) vs. qualitatively low (insoluble/aggregates) |
| Conditions | Dissolution in common organic solvents like chloroform, toluene, or dichlorobenzene. |
This improved solubility is critical for buyers who rely on low-cost, scalable solution-based manufacturing processes and need to achieve consistent device performance, which is often compromised by aggregation.
The compound's strong absorption at ~808 nm and its solubility make it a primary candidate for the p-type donor material in bulk heterojunction (BHJ) organic photodiodes (OPDs) targeting the NIR spectrum.[3] Its processability allows for simple spin-coating fabrication, a key advantage over materials requiring vacuum deposition.
Leveraging its high thermal stability (>300 °C), this material can be deposited via physical vapor deposition to create highly uniform, stable semiconductor channel layers in OTFTs.[4] The defined molecular structure and stability are beneficial for achieving reliable charge transport characteristics.
The strong absorption in the NIR region makes this naphthalocyanine a candidate for optical limiting applications designed to protect sensors from high-intensity laser light.[5] Compared to VOPc, its operational window is shifted further into the NIR, addressing a different set of laser wavelengths.